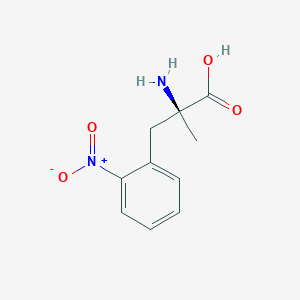

(2S)-2-amino-2-methyl-3-(2-nitrophenyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

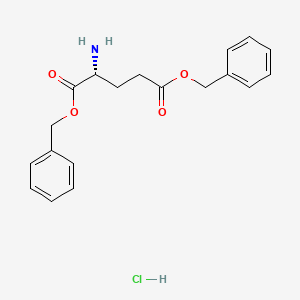

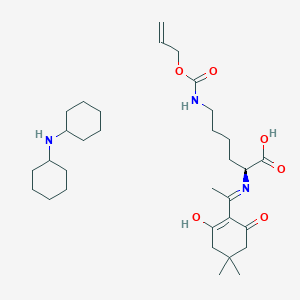

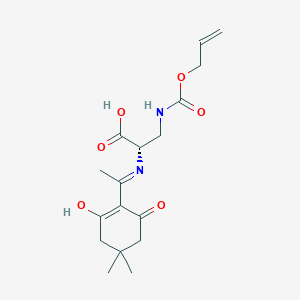

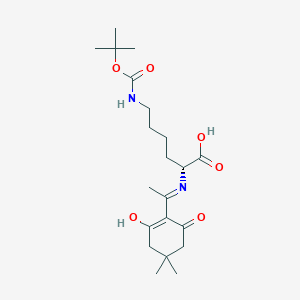

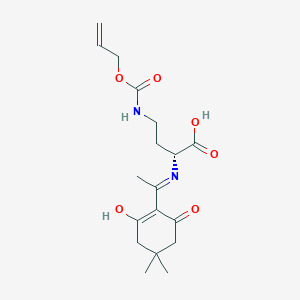

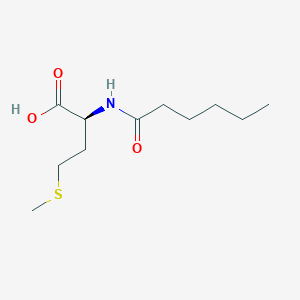

“(2S)-2-amino-2-methyl-3-(2-nitrophenyl)propanoic acid” is a complex organic compound. It contains a total of 23 bonds, including 14 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 nitro group (aromatic), and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of “(2S)-2-amino-2-methyl-3-(2-nitrophenyl)propanoic acid” is complex. It contains a total of 36 bonds, including 20 non-H bonds, 10 multiple bonds, 6 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 nitro group (aromatic) .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S)-2-amino-2-methyl-3-(2-nitrophenyl)propanoic acid” include a molecular weight of 252.22 g/mol, a topological polar surface area of 112 Ų, and a complexity of 339 .Aplicaciones Científicas De Investigación

Biomarker Research in Tobacco and Cancer Studies

Studies have utilized compounds like (2S)-2-amino-2-methyl-3-(2-nitrophenyl)propanoic acid as biomarkers in investigating the impact of tobacco on cancer. For instance, carcinogens and their metabolites found in urine, including various nitrophenyl derivatives, help assess exposure to tobacco smoke and its carcinogenic potential. This research is crucial for developing strategies for cancer prevention related to tobacco use (Hecht, 2002).

Flavor Chemistry in Foods

The production and breakdown pathways of branched chain aldehydes, derived from amino acids similar to (2S)-2-amino-2-methyl-3-(2-nitrophenyl)propanoic acid, are extensively studied in food chemistry for their impact on flavor. These compounds contribute significantly to the aroma profile of various foods, both fermented and non-fermented. Understanding these pathways is essential for controlling food flavor during processing and storage (Smit et al., 2009).

Hazardous Chemical Reactions

Research into the hazardous reactions between compounds like (2S)-2-amino-2-methyl-3-(2-nitrophenyl)propanoic acid and other chemicals, such as nitric acid and isopropanol, has highlighted the risks involved in industrial processes. Such studies are vital for improving safety protocols in chemical manufacturing and handling, preventing accidents, and ensuring worker safety (Hedlund et al., 2014).

Environmental Science and Pollution

Research on environmental degradation, such as the breakdown of pharmaceuticals like acetaminophen using advanced oxidation processes, involves studying the reactivity of nitrophenyl derivatives. These studies are crucial for developing efficient methods to remove harmful pollutants from water, thus reducing their ecological and health impacts (Qutob et al., 2022).

Photoprotective Chemistry

The use of photosensitive protecting groups, including nitrophenyl derivatives in synthetic chemistry, demonstrates the relevance of (2S)-2-amino-2-methyl-3-(2-nitrophenyl)propanoic acid in the development of novel synthetic pathways. These protecting groups facilitate the selective activation or deactivation of functional groups, enhancing the efficiency of chemical syntheses (Amit et al., 1974).

Propiedades

IUPAC Name |

(2S)-2-amino-2-methyl-3-(2-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-10(11,9(13)14)6-7-4-2-3-5-8(7)12(15)16/h2-5H,6,11H2,1H3,(H,13,14)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTIYKMYANVKMU-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1[N+](=O)[O-])(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC=CC=C1[N+](=O)[O-])(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-2-methyl-3-(2-nitrophenyl)propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.